molecular formula C22H20N4OS B2699663 N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1021252-27-6

N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2699663
CAS No.: 1021252-27-6
M. Wt: 388.49
InChI Key: AWSHZGBIGMEDLS-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2. The sulfanyl (-S-) linkage connects the pyrazine ring to an acetamide group, which is further substituted with a 4-ethylphenyl moiety.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-16-8-10-18(11-9-16)24-21(27)15-28-22-20-14-19(17-6-4-3-5-7-17)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHZGBIGMEDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core linked to an acetamide group. The presence of the ethylphenyl and phenyl substituents enhances its lipophilicity, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight342.42 g/mol
CAS Number1203378-88-4
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could act as a modulator for certain receptors, altering cellular signaling pathways.
  • Antioxidant Activity : Potential antioxidant properties may contribute to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can effectively target cancer cells through various mechanisms:

  • Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

Anti-inflammatory Effects

This compound is also being investigated for its anti-inflammatory properties. Similar compounds have been noted for their ability to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticonvulsant Activity : In a study involving derivatives of N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide, compounds were tested for their anticonvulsant properties in animal models. Results indicated that certain derivatives displayed significant protective effects against seizures .
  • Cytotoxicity Assays : Various analogs have been subjected to cytotoxicity assays against cancer cell lines (e.g., MCF7 breast cancer cells), showing promising results in inhibiting cell growth .
  • SAR Studies : Structure–activity relationship (SAR) analyses have been performed to identify key structural features that enhance biological activity. Modifications in the pyrazole ring and substituents significantly impact potency .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by an ethylphenyl group, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl linkage. Its molecular formula is C₁₄H₁₈N₄OS, indicating the presence of nitrogen and sulfur, which are critical for its biological activity.

Pharmacological Applications

  • Protein Kinase Regulation
    • Research indicates that compounds similar to N-(4-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can regulate protein kinase activities, particularly serum and glucocorticosteroid-regulated kinases (SGK). This regulation is essential in treating diseases associated with SGK activity, such as degenerative joint diseases and inflammatory conditions like osteoarthritis and rheumatosis .
  • Anticancer Activity
    • The compound's sulfonamide derivatives have shown promising anti-proliferative effects against various cancer cell lines. Studies suggest that these compounds can inhibit key enzymes involved in cancer progression, making them potential candidates for developing new anticancer therapies .
  • Neurological Disorders
    • Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function . The specific compound may also exhibit neuroprotective properties through its interaction with various neurological targets.

Case Studies and Experimental Findings

StudyObjectiveFindings
Abbasi et al., 2014Evaluate enzyme inhibitionDemonstrated that sulfonamide derivatives effectively inhibited AChE and butyrylcholinesterase (BChE), suggesting potential for Alzheimer's treatment .
Kasimogullari et al., 2016Assess anti-cancer propertiesFound that certain sulfonamide derivatives exhibited broad-spectrum antitumor activity compared to conventional anticancer drugs .
BindingDB AnalysisInvestigate binding interactionsThe compound's interactions with various protein targets were analyzed, revealing potential therapeutic applications based on binding affinities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Reported Bioactivity/Use References
N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE Pyrazolo[1,5-a]pyrazine Phenyl (position 2), 4-ethylphenyl (acetamide) ~404–428 g/mol* Not explicitly reported; inferred enzyme modulation
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide 384.43 g/mol Radiosynthesis precursor for imaging agents
DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl, diethylacetamide 442.51 g/mol High-affinity ligand for translocator protein
N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) Oxadiazole Indolylmethyl, 4-methylpyridinyl 379 g/mol α-Glucosidase and BChE inhibition
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl (pyrazine), 4-phenoxyphenyl (acetamide) ~432 g/mol* Structural analog; no bioactivity reported
G420-0037 (N-(4-ethoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide) Pyrazolo[1,5-a]pyrazine Phenyl (pyrazine), 4-ethoxyphenyl (acetamide) 404.49 g/mol Structural analog; no bioactivity reported

*Estimated based on analogous compounds.

Key Observations:
  • Core Heterocycle : The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (e.g., F-DPA, DPA-714) and oxadiazole (e.g., 8w) cores. Pyrazine rings may exhibit distinct electronic properties compared to pyrimidine, affecting binding interactions .
  • Substituent Effects: Electron-Withdrawing Groups: Fluorine in F-DPA enhances metabolic stability and imaging utility . Bulkiness: Isopropyl () or phenoxy () substituents may sterically hinder target engagement compared to smaller ethyl or methyl groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, and how can reaction intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives and heterocyclic thiols. For example, demonstrates the use of N-arylsubstituted α-chloroacetamides in coupling reactions under reflux conditions (e.g., DMF, 80–100°C, 6–12 hours). Post-synthesis, intermediates should be purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of the compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH3_3) and pyrazolo-pyrazine sulfanyl moiety (δ 7.5–8.5 ppm for aromatic protons).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on the pyrazolo-pyrazine core and sulfanyl group as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate using experimental IC50_{50} values from kinase inhibition assays .
  • Data Interpretation : Cross-reference docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with in vitro activity to prioritize targets .

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration, pH, temperature). highlights discrepancies in antimicrobial assays due to variations in microbial strains .
  • Dose-Response Curves : Use Hill slope analysis to confirm potency. For example, if IC50_{50} values vary by >10-fold, assess compound solubility or aggregation artifacts .
  • Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to distinguish target-specific effects from cytotoxicity .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

  • Methodology :

  • ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and hepatic microsomes to assess metabolic stability (e.g., t1/2_{1/2} ≥ 60 minutes).
  • Structural Modifications : Introduce electron-withdrawing groups on the phenyl ring to enhance metabolic resistance (see for piperazine-ethylphenyl analogs with improved bioavailability) .
  • In Vivo Validation : Perform pharmacokinetic studies in rodent models, monitoring plasma concentrations via LC-MS/MS .

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